molecular formula C21H18N4O4 B2559259 N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1795300-30-9

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2559259
CAS No.: 1795300-30-9
M. Wt: 390.399
InChI Key: YUCLONPZRQREJY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including furan, imidazole, and benzofuran. These groups are often found in biologically active compounds, so this molecule could potentially have interesting biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR spectroscopy and X-ray crystallography can be used to determine the structure of complex organic compounds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the imidazole ring is a site of potential reactivity, especially at the nitrogen atoms . The furan ring is also reactive due to the presence of an oxygen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings and functional groups could affect its solubility, melting point, and other properties .

Scientific Research Applications

Antimicrobial Activity

  • Pyrazole and imidazole derivatives, including those structurally related to the compound of interest, have been synthesized and evaluated for antimicrobial properties. Such compounds demonstrated notable antimicrobial activity (Idhayadhulla, Kumar, & Abdul, 2012).

Antiprotozoal Agents

  • Imidazo[1,2-a]pyridines, a category which includes compounds structurally similar to the one , have been synthesized and tested as antiprotozoal agents. These compounds showed significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum (Ismail et al., 2004).

Antileukemic Activities

  • Derivatives including furanyl and pyranyl compounds, which share structural characteristics with the compound , have been synthesized and tested for antileukemic activities (Earl & Townsend, 1979).

Synthesis of Various Derivatives

  • Research has been conducted on synthesizing various derivatives incorporating furan and imidazole groups, which are elements of the compound . These derivatives have been evaluated for different biological activities, including antimicrobial and anticancer properties (Bassyouni et al., 2012).

Synthesis and Evaluation of Activity

  • Studies have synthesized and evaluated the activity of compounds similar in structure, particularly those with naphtho[2,1-b]furan-2-carbonyl moieties, for antimicrobial, antiinflammatory, analgesic, and other activities (Kumaraswamy et al., 2008).

Anticancer Activities

  • Compounds containing furan moieties, similar to the compound , have been synthesized and evaluated for their anticancer activities, showing promising results against various cancer cell lines (Zaki, Al-Gendey, & Abdelhamid, 2018).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs work by binding to a specific protein in the body and altering its function .

Future Directions

Future research could explore the potential biological activity of this compound. If it shows promising activity in initial tests, it could be further optimized and eventually tested in clinical trials .

Properties

IUPAC Name

N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c1-27-17-5-2-4-14-12-18(29-20(14)17)21(26)22-7-8-24-9-10-25-19(24)13-15(23-25)16-6-3-11-28-16/h2-6,9-13H,7-8H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCLONPZRQREJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C=CN4C3=CC(=N4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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